2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is also known as DFP-10825 or ML267 and has a molecular weight of 324.31 g/mol. In
Mécanisme D'action
The mechanism of action of 2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide involves the inhibition of NAMPT, which catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN) in the NAD+ biosynthesis pathway. By inhibiting NAMPT, 2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide reduces the levels of NAD+ in the cell, leading to a decrease in cellular metabolism and energy production. This, in turn, results in the induction of cell death in cancer cells and the suppression of inflammation and neurodegeneration.
Biochemical and Physiological Effects:
2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide has been shown to have potent anticancer effects in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been found to have anti-inflammatory effects in animal models of rheumatoid arthritis and neuroprotective effects in models of Alzheimer's disease and Parkinson's disease. Furthermore, studies have shown that 2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide can enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide is its potency and selectivity as a NAMPT inhibitor, making it a promising candidate for drug development. However, its low solubility in water and poor pharmacokinetic properties limit its use in vivo. Additionally, the lack of in-depth studies on its toxicity and side effects raises concerns about its safety for human use.
Orientations Futures
There are several future directions for research on 2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide. One direction is to improve its pharmacokinetic properties and solubility to increase its efficacy in vivo. Another direction is to explore its potential applications in other diseases, such as metabolic disorders and autoimmune diseases. Additionally, further studies are needed to investigate its toxicity and side effects and to optimize its dosing regimen for clinical use. Finally, the development of more potent and selective NAMPT inhibitors based on the structure of 2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide could lead to the discovery of new drugs with improved therapeutic benefits.
Méthodes De Synthèse
The synthesis of 2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide involves the reaction of 2,5-difluorobenzoic acid with 1-methyl-2-pyridone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction yields 2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide as a white solid with a yield of around 60%.
Applications De Recherche Scientifique
2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been identified as a potent and selective inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the regulation of cellular metabolism and energy homeostasis. NAMPT inhibitors have been shown to have anticancer, anti-inflammatory, and neuroprotective effects, making them promising candidates for the development of new drugs.
Propriétés
IUPAC Name |
2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O2/c1-17-6-2-3-11(13(17)19)16-12(18)9-7-8(14)4-5-10(9)15/h2-7H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOMKBFBHSGGDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)NC(=O)C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-difluoro-N-(1-methyl-2-oxopyridin-3-yl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.